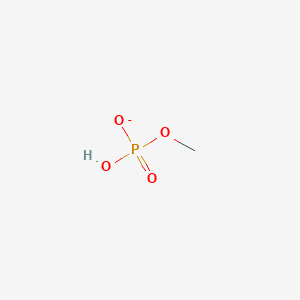

D-核呋喃糖-1,5-二磷酸

描述

科学研究应用

D-核糖-1,5-二磷酸在科学研究中具有多种应用:

作用机制

D-核糖-1,5-二磷酸主要通过其在戊糖磷酸途径中的作用发挥其作用。它作为核糖磷酸焦磷酸激酶的底物,催化形成 5-磷酸-α-D-核糖-1-二磷酸酯。 然后,该化合物用于合成核苷酸和核苷 。 涉及的分子靶标和途径包括戊糖磷酸途径和核苷酸生物合成中的各种酶 .

类似化合物:

D-核酮糖-1,5-二磷酸酯: 卡尔文-本森循环中的中间体,参与光合作用.

5-磷酸-D-核糖-1-二磷酸酯: 核苷酸和核苷合成的先驱.

D-核糖-1-磷酸酯: 核糖的更简单的磷酸衍生物,参与各种代谢途径.

独特性: D-核糖-1,5-二磷酸由于其在 1 位和 5 位上的双磷酸基团而具有独特性,这使其在戊糖磷酸途径和核苷酸生物合成中成为通用的中间体。 它参与多种生化反应和途径的能力突出了其在细胞代谢和能量产生中的重要性 .

生化分析

Biochemical Properties

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) interacts with several enzymes and proteins. For instance, it acts as a substrate for the enzyme Orotate phosphoribosyltransferase in Salmonella typhimurium . It also interacts with Hypoxanthine-guanine phosphoribosyltransferase, an enzyme that converts guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .

Cellular Effects

The effects of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) on cells are largely tied to its role in biochemical reactions. By participating in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it transfers the 5-phosphoribosyl group from 5-phosphoribosylpyrophosphate onto the purine, thereby catalyzing the conversion of guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .

Metabolic Pathways

D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is involved in several metabolic pathways, including the pentose phosphate pathway and purine metabolism . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

准备方法

合成路线和反应条件: D-核糖-1,5-二磷酸可以通过涉及核糖磷酸焦磷酸激酶的酶促反应合成。 该酶催化从 ATP 到 D-核糖-5-磷酸的焦磷酸基团的转移,形成 D-核糖-1,5-二磷酸 。 反应条件通常需要二价阳离子的存在,例如 Mg²⁺ 或 Mn²⁺,这些离子对于酶的活性是必需的 .

工业生产方法: D-核糖-1,5-二磷酸的工业生产通常涉及微生物发酵过程。特定的细菌或酵母菌株经过基因改造以过量产生合成 D-核糖-1,5-二磷酸所需的酶。 发酵过程针对高产率和纯度进行优化,然后进行提取和纯化步骤 .

化学反应分析

反应类型: D-核糖-1,5-二磷酸会经历各种化学反应,包括:

氧化: 它可以被氧化形成核糖-1,5-二磷酸酯。

还原: 它可以被还原形成核糖-1-磷酸酯。

常用试剂和条件: 这些反应中常用的试剂包括氧化剂如过氧化氢,还原剂如硼氢化钠,以及用于取代反应的各种亲核试剂。 反应通常在温和的条件下进行,以保持核糖结构的完整性 .

相似化合物的比较

D-Ribulose 1,5-bisphosphate: An intermediate in the Calvin-Benson cycle, involved in photosynthesis.

5-Phospho-D-ribose 1-diphosphate: A precursor in the synthesis of nucleotides and nucleosides.

D-Ribose 1-phosphate: A simpler phosphate derivative of ribose, involved in various metabolic pathways.

Uniqueness: D-Ribose 1,5-diphosphate is unique due to its dual phosphate groups at the 1- and 5-positions, which make it a versatile intermediate in both the pentose phosphate pathway and nucleotide biosynthesis. Its ability to participate in multiple biochemical reactions and pathways highlights its importance in cellular metabolism and energy production .

属性

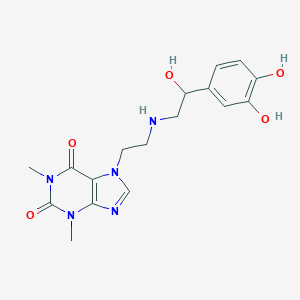

IUPAC Name |

[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAFZMYJJHWUPN-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252223 | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-84-0 | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14689-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose-1,5-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) and how was it discovered?

A1: D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as ribose 1,5-bisphosphate, was discovered as a potential cofactor in the conversion of ribose 5-phosphate to ribose 1-phosphate. [] This reaction is catalyzed by the enzyme phosphoribomutase, which is essential for nucleotide biosynthesis. Research identified an enzyme, phosphoribokinase, in Pseudomonas saccharophila that specifically catalyzes the formation of ribose 1,5-bisphosphate from ribose 5-phosphate and ATP. [] This finding suggests that ribose 1,5-bisphosphate plays a regulatory role in controlling the availability of ribose 1-phosphate for nucleotide biosynthesis.

Q2: What is known about the synthesis of D-Ribofuranose, 1,5-bis(dihydrogen phosphate)?

A2: While a specific enzymatic synthesis pathway has been observed in Pseudomonas saccharophila, [] a general chemical synthesis method for α-D-ribose 1,5-diphosphate and other sugar diphosphates has been developed. [] This method involves phosphorylating the fully acetylated sugar 6-phosphate (5-phosphate in the case of D-ribose) at the anomeric carbon atom using crystalline phosphoric acid. The resulting diphosphate derivative is then deacetylated with alkali, and the excess phosphoric acid is removed by precipitation. The final product is isolated using ion exchange chromatography. []

Q3: How was the structure of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) confirmed?

A3: Several methods were used to characterize the synthesized α-D-ribose 1,5-diphosphate: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)

![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)

![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)

![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)

![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)

![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)

![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)

![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)

![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)